tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The official designation "this compound" precisely describes the molecular architecture through its hierarchical naming system. This nomenclature clearly identifies the tert-butyl carbamate protecting group attached to the nitrogen atom at the 4-position of a piperidine ring, while simultaneously indicating the presence of a carbamothioylmethyl substituent at the 1-position of the same piperidine nucleus.
The structural representation reveals a six-membered saturated nitrogen heterocycle as the central scaffold, with two distinct functional group attachments that define the compound's chemical behavior. The carbamate functionality at the 4-position provides characteristic reactivity patterns associated with nitrogen protection strategies commonly employed in synthetic organic chemistry. The carbamothioylmethyl group at the 1-position introduces sulfur-containing functionality that significantly influences the compound's electronic properties and potential coordination behavior.
Alternative systematic designations include "tert-butyl N-[1-(2-amino-2-sulfanylideneethyl)piperidin-4-yl]carbamate," which emphasizes the thioamide character of the carbamothioyl group. This alternative nomenclature highlights the presence of the sulfur atom in its double-bonded state and the primary amino group, providing additional insight into the compound's potential tautomeric forms and hydrogen bonding capabilities.
Alternative Designations and Registry Identifiers
The compound possesses multiple registry identifiers and alternative designations that facilitate its identification across various chemical databases and literature sources. The Chemical Abstracts Service registry number 1269152-55-7 serves as the primary unique identifier for this specific molecular structure. This registry number ensures unambiguous identification regardless of nomenclature variations or structural representation methods employed by different research groups or commercial suppliers.
Database identifiers include PubChem Compound Identifier 50986478, which provides access to comprehensive structural, physical, and chemical property data. The SCHEMBL identifier SCHEMBL18175702 links the compound to medicinal chemistry databases that catalog bioactive molecules and synthetic intermediates. These cross-referenced identifiers enable researchers to access complementary information from multiple authoritative sources while maintaining confidence in the molecular identity.
| Identifier Type | Value | Database Source |
|---|---|---|
| Chemical Abstracts Service Number | 1269152-55-7 | Chemical Abstracts Service |
| PubChem Compound Identifier | 50986478 | National Center for Biotechnology Information |
| SCHEMBL Identifier | SCHEMBL18175702 | ChEMBL Chemical Database |
Properties
IUPAC Name |
tert-butyl N-[1-(2-amino-2-sulfanylideneethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2S/c1-12(2,3)17-11(16)14-9-4-6-15(7-5-9)8-10(13)18/h9H,4-8H2,1-3H3,(H2,13,18)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBXGQRKTUFOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 246.37 g/mol
CAS Number : 135632-53-0
The compound features a piperidine ring, which is known for its role in various biological systems, and a carbamate functional group that contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm).
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Comparable to vancomycin |
| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL | Effective against biofilms |
| Staphylococcus epidermidis | 0.78 - 3.125 μg/mL | Includes linezolid-resistant |
These findings suggest that the compound could serve as a potential candidate for treating infections caused by resistant bacterial strains, thus addressing a critical need in antibiotic development.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications . It acts as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases.
The compound inhibits the release of pro-inflammatory cytokines such as IL-1β, thereby mitigating inflammatory responses. This effect has been observed in vitro using human macrophages stimulated with lipopolysaccharides (LPS) and ATP.
Table 2: Inhibition of IL-1β Release
| Concentration (µM) | IL-1β Release Inhibition (%) |
|---|---|
| 10 | 19.4 ± 0.4 |
| 50 | 29.1 ± 4.8 |
The concentration-dependent inhibition of IL-1β release indicates that higher doses enhance the anti-inflammatory effect, making it a viable candidate for further exploration in inflammatory conditions.
Case Study 1: Efficacy Against MRSA
A study conducted on the efficacy of this compound against MRSA demonstrated its potential as an effective antimicrobial agent. The compound was tested in vivo using murine models infected with MRSA, showing significant reduction in bacterial load compared to control groups.
Case Study 2: Inhibition of Inflammasome Activation
Another investigation focused on the compound's ability to inhibit inflammasome activation in macrophages. Results indicated that treatment with this compound led to a marked decrease in pyroptotic cell death, further supporting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The tert-butyl carbamate core is conserved across analogs, but substituents at the 1-position of the piperidine ring vary significantly, influencing physicochemical and biological properties. Key analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate and Selected Analogs
Stability and Reactivity
- Target Compound: The thiourea group is prone to oxidation, necessitating storage under inert conditions. Hydrolysis under acidic/basic conditions yields piperidine and tert-butanol .
- Acryloyl Analog () : Reacts with thiols via Michael addition, enabling conjugation in prodrug designs .
- Methylsulfonyl Analog () : High thermal stability (decomposition >200°C) due to strong sulfonyl group .
Preparation Methods
Reaction Summary:
- Starting Material: tert-butyl 4-carbamoylpiperidine-1-carboxylate
- Reagent: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)
- Solvent: Mixture of 1,2-dimethoxyethane and dichloromethane
- Temperature: 20 °C (room temperature)
- Time: 16 hours
- Work-up: Concentration in vacuo, dissolution in ethyl acetate, washing with saturated aqueous potassium carbonate, drying over sodium sulfate
- Product: tert-butyl 4-carbamothioylpiperidine-1-carboxylate as a yellow solid, used without further purification
- Lawesson's reagent is a well-known thionation agent that converts carbonyl groups (carbamoyl) into thiocarbonyls (carbamothioyl).
- The reaction proceeds smoothly at room temperature over 16 hours, indicating mild conditions compatible with the Boc protecting group.
- The use of a mixed solvent system (dimethoxyethane and dichloromethane) likely balances solubility and reactivity.
- Washing with potassium carbonate removes acidic by-products and residual reagent.
- The product characterization by ^1H NMR confirms the expected structure with characteristic signals for the Boc group and piperidine protons.
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol) |
| Reagent | Lawesson's reagent (885 mg, 2.19 mmol) |
| Solvent | 1,2-Dimethoxyethane (16 mL), Dichloromethane (8 mL) |
| Temperature | 20 °C |
| Reaction Time | 16 hours |
| Work-up | Concentration, ethyl acetate wash, K2CO3 wash, drying |
| Product Yield | Quantitative (used directly) |
| Product State | Yellow solid |
This method is the most direct and commonly referenced route to the target carbamothioyl compound, leveraging the efficient thionation ability of Lawesson's reagent.
Alternative Synthetic Routes and Related Preparations
While direct preparation of tert-butyl N-[1-(carbamothioylmethyl)piperidin-4-yl]carbamate is primarily reported via Lawesson's reagent thionation, related synthetic steps and intermediates provide insight into alternative approaches and functional group manipulations:
Coupling via Acyl Chloride Intermediate:
Conversion of carboxylic acid derivatives into acyl chlorides using thionyl chloride (SOCl2) in the presence of DMF, followed by reaction with tert-butyl piperidin-4-ylcarbamate, is a common strategy for amide bond formation. This approach is used in related compounds bearing piperidinyl carbamate moieties.Nucleophilic Substitution on Piperidine Derivatives:
Piperidine derivatives protected with Boc groups can undergo nucleophilic substitution reactions with various electrophiles (e.g., halides, sulfonates) to introduce different substituents at the 4-position. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can be reacted with nucleophiles like benzimidazole or aromatic amines to form substituted piperidines.Use of Carbonyldiimidazole (CDI) for Ester Formation:
CDI-mediated coupling of tert-butyl piperidin-4-ylcarbamate with alcohols (e.g., 3,5-dichlorobenzyl alcohol) in DMF at elevated temperatures (50 °C) over several days allows formation of carbamate esters, which can be further transformed.Base-Promoted Alkylation:
Potassium carbonate in acetonitrile at room temperature facilitates alkylation of 4-N-Boc-aminopiperidine with bromo-substituted heterocycles, yielding functionalized piperidine derivatives in good yields (~84%).
Summary Table of Key Preparation Conditions
Research Findings and Practical Considerations
Selectivity and Protection: The Boc group on the piperidine nitrogen is stable under the thionation conditions with Lawesson's reagent, allowing selective conversion of the carbamoyl to carbamothioyl functionality without deprotection.
Solvent Choice: The mixed solvent system (1,2-dimethoxyethane and dichloromethane) balances polarity and reagent solubility, critical for efficient thionation.
Reaction Time: Extended reaction times (16 hours) at mild temperatures ensure complete conversion without side reactions.
Purification: The product from Lawesson's reagent thionation can be used directly, simplifying the workflow.
Alternative Routes: Although other methods exist for modifying the piperidine ring or coupling reactions, the direct thionation method remains the most straightforward for this specific compound.
Q & A
Q. What in vivo models are suitable for evaluating neuroprotective effects of this compound?
- Methodology :
- Ischemic stroke : Middle cerebral artery occlusion (MCAO) in rats, with MRI-based infarct volume analysis .
- Neuroinflammation : LPS-induced microglial activation in zebrafish larvae, monitored via fluorescent reporters .
Q. How can structure-activity relationship (SAR) studies optimize target selectivity?
- Methodology : Synthesize analogs with varied substituents (e.g., halogenated benzyl groups) and test against off-target kinases (e.g., JAK2, EGFR). Co-crystallization with targets identifies steric clashes or hydrogen-bonding mismatches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
